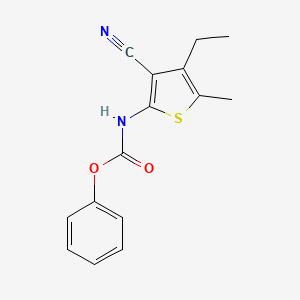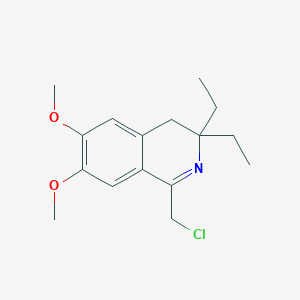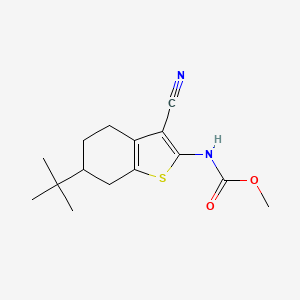![molecular formula C23H19ClN4O4 B10901240 3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10901240.png)
3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenyl group, and a pyrazolylidene moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolylidene moiety: This can be achieved through the reaction of 3,4-dimethylphenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyrazolylidene intermediate with 3-chlorobenzaldehyde.
Cyclization and hydroxylation: The final step includes cyclization and hydroxylation reactions to form the pyrimidinedione ring.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE include:
3-(4-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: This compound differs by the position of the chlorine atom on the phenyl ring.
3-(3-CHLOROPHENYL)-5-{[1-(3,5-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE: This compound differs by the position of the methyl groups on the phenyl ring.
The uniqueness of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19ClN4O4 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19ClN4O4/c1-12-7-8-17(9-13(12)2)28-22(31)18(14(3)26-28)11-19-20(29)25-23(32)27(21(19)30)16-6-4-5-15(24)10-16/h4-11,30H,1-3H3,(H,25,29,32)/b18-11- |
InChI Key |
WCRJNKGVKPIFER-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)
![(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10901175.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)

![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10901187.png)



![(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B10901221.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B10901229.png)
![(7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10901239.png)
![3-{[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901245.png)
![5-(difluoromethyl)-4-({(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901251.png)
![5-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10901253.png)
